molecular formula C15H19N3OS B2872319 [4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl](4-methylphenyl)methanone CAS No. 339020-30-3

[4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl](4-methylphenyl)methanone

Cat. No. B2872319
CAS RN: 339020-30-3
M. Wt: 289.4
InChI Key: JJMGHWPACVUTNM-UHFFFAOYSA-N
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Description

4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl](4-methylphenyl)methanone, also known as 4-Amino-2-methylthiazol-5-ylmethyl phenyl ketone, is a chemical compound found in various organisms, including some plants and fungi. It has been studied for its potential applications in biochemistry and pharmacology. This compound has been used in the synthesis of various active pharmaceutical ingredients, and it has been studied for its potential therapeutic effects in various diseases.

Scientific Research Applications

Pharmacology Research

This compound is of interest in pharmacology due to its structure and properties. It is related to molecules that have been studied for their interactions with biological targets such as Serine/threonine-protein kinase Chk1 . This kinase plays a critical role in cell cycle control, making the compound potentially useful in cancer research, particularly in the development of new chemotherapy agents.

Drug Interaction Studies

Although specific drug interactions for this compound are not available, its structural similarity to other molecules could make it a candidate for studying potential drug-drug interactions. This can be particularly valuable in understanding how new drugs might interact with existing treatments .

Chemical Taxonomy

The compound falls under the class of organic compounds known as aryl-phenylketones . It can be used in chemical taxonomy to help classify and understand related compounds based on their structure and reactivity .

Molecular Modeling

Due to its unique chemical structure, this compound can be used in molecular modeling studies. Researchers can explore its three-dimensional shape and electronic properties to predict how it might interact with other molecules, which is essential in drug design and discovery .

Synthetic Chemistry

In synthetic chemistry, this compound can serve as a building block or intermediate. Its thiazolyl and ketone functional groups are versatile, allowing for various chemical reactions that can lead to the synthesis of more complex molecules .

Biochemical Assays

The compound’s reactivity with certain enzymes and proteins makes it suitable for use in biochemical assays. It could be used to probe enzyme mechanisms or to screen for inhibitors as part of drug discovery efforts .

properties

IUPAC Name

[4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-9-5-7-10(8-6-9)11(19)12-13(16)17-14(20-12)18-15(2,3)4/h5-8H,16H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMGHWPACVUTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl](4-methylphenyl)methanone

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